Product packaging for 2,6-Difluorobenzylbenzyl bromide(Cat. No.:)

2,6-Difluorobenzylbenzyl bromide

Cat. No.: B8447772
M. Wt: 297.14 g/mol
InChI Key: CXAOIHAEQVAUHN-UHFFFAOYSA-N
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Description

Significance as a Halogenated Benzyl (B1604629) Intermediate

The significance of 2,6-difluorobenzyl bromide as a halogenated benzyl intermediate stems from its distinct structure and reactivity. The presence of two electron-withdrawing fluorine atoms at the ortho-positions to the bromomethyl group significantly influences the molecule's electrophilic properties. chemimpex.com This makes the benzylic carbon highly susceptible to nucleophilic substitution reactions, a primary mechanism through which this versatile building block is incorporated into larger molecules. chemimpex.com

The introduction of fluorine atoms into organic molecules is a widely used strategy in drug discovery and materials science. Fluorine substitution can substantially enhance the metabolic stability, bioavailability, and binding affinity of pharmaceuticals. chemimpex.com Consequently, 2,6-difluorobenzyl bromide serves as a key reagent for creating fluorinated molecules with improved performance and biological activity. chemimpex.com Its utility is not limited to pharmaceuticals; in materials science, incorporating the difluorobenzyl group can improve properties such as thermal stability and chemical resistance in advanced polymers and coatings. chemimpex.com The compound is part of a broader class of fluorinated and halogenated building blocks used by chemists to efficiently synthesize complex molecular architectures. cymitquimica.comsigmaaldrich.comsigmaaldrich.com

Overview of Strategic Applications in Chemical Synthesis

The strategic importance of 2,6-difluorobenzyl bromide is demonstrated by its application in the synthesis of a diverse range of high-value chemical compounds, particularly in the pharmaceutical industry. chemimpex.com It is a pivotal intermediate in the production of several marketed drugs and investigational compounds. google.comvasista.co.in

Key research applications include:

Pharmaceuticals: The compound is a crucial starting material for synthesizing a variety of therapeutic agents.

Rufinamide: An anticonvulsant medication used for the auxiliary treatment of seizures associated with Lennox-Gastaut syndrome. google.comvasista.co.in

Relugolix: A gonadotropin-releasing hormone (GnRH) antagonist used to treat prostate cancer and uterine fibroids. vasista.co.inmidas-pharma.com

TMC125 (Etravirine): A non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV activity. google.com

Kinase Inhibitors: Used to synthesize pyrazine-substituted purines, which act as kinase inhibitors to suppress the differentiation of tumor and cancer cells. google.com

Bovine Viral Diarrhea Virus (BVDV) Inhibitors: Employed in the preparation of new classes of inhibitors for BVDV, which serves as a surrogate virus for the Hepatitis C virus in research. sigmaaldrich.comchemicalbook.comchemicalbook.com

Agrochemicals: It is used to synthesize substituted arylpyrazole compounds that function as parasiticides. google.com

General Organic Synthesis: Beyond specific end-products, it is a versatile reagent for various chemical transformations.

It is used as a reagent in the alkylation of quinazoline-2-thioxo-4-one. sigmaaldrich.comchemicalbook.comchemicalbook.com

It is employed in the synthesis of 1,3,5-triazine-2,4,6-triones. sigmaaldrich.comchemicalbook.comchemicalbook.com

These applications underscore the compound's role as a cornerstone intermediate, enabling the construction of complex, fluorine-containing molecules with significant biological and material value. chemimpex.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrF2 B8447772 2,6-Difluorobenzylbenzyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrF2

Molecular Weight

297.14 g/mol

IUPAC Name

2-(2-bromo-2-phenylethyl)-1,3-difluorobenzene

InChI

InChI=1S/C14H11BrF2/c15-12(10-5-2-1-3-6-10)9-11-13(16)7-4-8-14(11)17/h1-8,12H,9H2

InChI Key

CXAOIHAEQVAUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=C(C=CC=C2F)F)Br

Origin of Product

United States

Synthetic Methodologies for 2,6 Difluorobenzyl Bromide

Established Preparation Routes

Radical Halogenation of 2,6-Difluorotoluene (B1296929)

The most direct method for the synthesis of 2,6-difluorobenzyl bromide is the free-radical bromination of 2,6-difluorotoluene. This reaction selectively targets the benzylic protons of the methyl group, substituting a hydrogen atom with a bromine atom.

The Wohl-Ziegler bromination, a widely employed method for benzylic bromination, utilizes N-bromosuccinimide (NBS) as the bromine source in a nonpolar solvent, typically carbon tetrachloride (CCl4). The reaction is initiated by a radical initiator, which generates the initial radical species required to start the chain reaction. Common initiators for this transformation include azobisisobutyronitrile (AIBN) and benzoyl peroxide. masterorganicchemistry.com

An alternative and more environmentally benign approach involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation. This method generates bromine in situ, reducing the handling of corrosive and toxic elemental bromine. Light acts as the initiator in this process, promoting the formation of bromine radicals. orgosolver.com This method is considered more cost-effective as it avoids the use of the relatively expensive N-bromosuccinimide. orgosolver.com

Interactive Data Table: Reagents and Initiators for Radical Halogenation of 2,6-Difluorotoluene

Reagent SystemInitiatorSolventKey Advantages
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl4)High selectivity for benzylic position.
Hydrobromic Acid (HBr) / Hydrogen Peroxide (H2O2)Light (hν)Dichloromethane or other inert solventsCost-effective, avoids use of NBS and elemental bromine. orgosolver.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Zirconium tetrachloride (catalyst)Not specifiedPrevents competing aromatic ring bromination.

The radical halogenation of 2,6-difluorotoluene proceeds via a classic free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN or benzoyl peroxide) or the bromine source itself (e.g., Br2 generated in situ) under the influence of heat or light. This generates the initial bromine radical (Br•). organic-chemistry.org

Propagation: The bromine radical then abstracts a hydrogen atom from the methyl group of 2,6-difluorotoluene to form a resonance-stabilized 2,6-difluorobenzyl radical and hydrogen bromide (HBr). This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. The presence of two electron-withdrawing fluorine atoms at the ortho positions can influence the stability of this radical. While electron-withdrawing groups generally destabilize carbocations, their effect on radicals is more complex, as radicals are electron-deficient but not positively charged. The 2,6-difluorobenzyl radical then reacts with a bromine source (either NBS or Br2) to yield the desired product, 2,6-difluorobenzyl bromide, and regenerate a bromine radical, which continues the chain reaction. organic-chemistry.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two 2,6-difluorobenzyl radicals, or a bromine radical and a 2,6-difluorobenzyl radical.

Conversion from 2,6-Difluorobenzyl Alcohol

An alternative synthetic route to 2,6-difluorobenzyl bromide involves the conversion of the corresponding alcohol, 2,6-difluorobenzyl alcohol. This method is particularly useful when the alcohol is a more readily available starting material.

A common and effective method for the conversion of alcohols to alkyl halides is the Appel reaction. In the context of synthesizing 2,6-difluorobenzyl bromide, this involves reacting 2,6-difluorobenzyl alcohol with a combination of triphenylphosphine (B44618) (PPh3) and a halogen source like carbon tetrabromide (CBr4). khanacademy.org The reaction proceeds via the formation of an alkoxyphosphonium bromide intermediate, which is then displaced by the bromide ion in an SN2 reaction to yield the final product and triphenylphosphine oxide.

Another variation of this system employs triphenylphosphine in conjunction with N-bromosuccinimide (NBS). This combination has been shown to efficiently convert benzylic alcohols to their corresponding bromides. tandfonline.com

Interactive Data Table: Phosphine (B1218219)/Halogen Source Systems for Bromination of 2,6-Difluorobenzyl Alcohol

Phosphine ReagentHalogen SourceTypical SolventKey Features
Triphenylphosphine (PPh3)Carbon Tetrabromide (CBr4)Diethyl ether or similarClassic Appel reaction conditions. khanacademy.org
Triphenylphosphine (PPh3)N-Bromosuccinimide (NBS)Dichloromethane or similarEfficient conversion under mild conditions. tandfonline.com
Triphenylphosphine (PPh3)Bromine (Br2)Not specifiedForms triphenylphosphine dibromide in situ.

Beyond phosphine-based systems, other reagents can effectively convert 2,6-difluorobenzyl alcohol to its bromide derivative. One such reagent is phosphorus tribromide (PBr3). This reagent is a strong brominating agent for primary and secondary alcohols, proceeding through an SN2 mechanism which results in the inversion of stereochemistry if a chiral center is present. researchgate.netguidechem.com

Thionyl bromide (SOBr2) is another potential brominating agent, though it is generally more reactive and less commonly used than its chloride counterpart, thionyl chloride.

Advanced and Green Chemistry Approaches

In the synthesis of 2,6-difluorobenzyl bromide, contemporary research emphasizes the development of advanced methodologies that align with the principles of green chemistry. These approaches aim to enhance reaction efficiency, improve safety, reduce waste, and utilize less hazardous reagents compared to traditional methods. Key areas of innovation include photocatalysis, the application of polymeric reagents, and sophisticated techniques for product purification and selectivity.

Photocatalysis represents a significant advancement in the synthesis of benzyl (B1604629) bromides, offering a milder and more efficient alternative to conventional thermal radical initiation. rsc.org By using light as an energy source, these reactions can often be conducted at lower temperatures and with greater control, avoiding the need for chemical radical initiators like azobisisobutyronitrile (AIBN). google.com

A notable green chemistry approach for the synthesis of 2,6-difluorobenzyl bromide involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating system, initiated by light. google.com In this process, 2,6-difluorotoluene is reacted with HBr and H₂O₂ in a suitable organic solvent. google.com The reaction mechanism is initiated by the interaction of hydrobromic acid and hydrogen peroxide, which generates elemental bromine (Br₂). google.com Subsequent exposure to light facilitates the homolytic cleavage of the bromine molecule, producing bromine radicals (Br•). google.com A bromine radical then abstracts a hydrogen atom from the methyl group of 2,6-difluorotoluene, forming a resonance-stabilized 2,6-difluorobenzyl radical. google.com This radical then reacts with another molecule of bromine to yield the final product, 2,6-difluorobenzyl bromide, and a new bromine radical, which continues the chain reaction. google.com

This method is considered a green process because it replaces traditional brominating agents like N-bromosuccinimide (NBS) and initiators such as AIBN. google.com Furthermore, the primary byproduct of the HBr/H₂O₂ system is water, making it an environmentally benign alternative. nih.gov The process demonstrates high atom economy, as the hydrobromic acid is part of a reaction cycle, enhancing the utilization of the bromine source. google.comnih.gov To further improve safety and efficiency, particularly on a larger scale, this type of photocatalytic reaction can be performed in a microchannel reactor, which offers superior light penetration and process control, mitigating risks such as explosions associated with batch reactors. nih.gov

The photocatalytic method using hydrobromic acid and hydrogen peroxide offers significant advantages in terms of product yield and purity. Research has demonstrated that this synthesis route can achieve high yields, with specific examples showing product yields of up to 90.3%. google.com The purity of the 2,6-difluorobenzyl bromide produced is also exceptionally high, often reaching or exceeding 99.0% as determined by gas chromatography. google.com

These benefits stem from the mild reaction conditions and the high selectivity of the radical chain reaction. google.com By avoiding harsh reagents and high temperatures, the formation of undesirable byproducts, such as dibrominated compounds or ring-brominated isomers, is minimized. rsc.org The clean nature of the reaction simplifies the purification process, often requiring only basic washing and solvent evaporation, followed by silica (B1680970) gel column chromatography to obtain the highly pure final product. google.com The combination of high yield, excellent purity, and reduced production costs makes this photocatalytic strategy a superior and more sustainable method compared to traditional bromination techniques. google.com

Table 1: Research Findings on Photocatalytic Bromination of 2,6-Difluorotoluene

Molar Ratio (HBr:H₂O₂:Substrate) Reaction Time (h) Yield (%) Purity (%) Reference
1.5:2.0:1.0 10 90.3 99.3 google.com
1.0:1.0:1.0 6 86.6 99.5 google.com

Another advanced strategy in green chemical synthesis is the use of solid-supported, or polymeric, reagents. princeton.edu In the context of benzylic bromination, the most common laboratory reagent is N-bromosuccinimide (NBS), which is typically used with a radical initiator in a chlorinated solvent like carbon tetrachloride (CCl₄) in a process known as the Wohl-Ziegler reaction. koreascience.krwikipedia.org While effective, this method involves hazardous solvents and a purification process that requires separating the product from the succinimide byproduct. organic-chemistry.org

To circumvent these issues, polymeric reagents can be employed. This approach involves immobilizing the reactive species, such as an N-bromoamide functionality, onto a polymer backbone. The resulting polymer-supported brominating agent functions similarly to NBS but offers significant advantages in process efficiency. After the reaction is complete, the polymer-bound byproduct can be removed by simple filtration, eliminating the need for complex chromatographic separation. rsc.org This greatly simplifies the product workup.

In benzylic bromination reactions, a potential side reaction is over-bromination, leading to the formation of the geminal dibromide, in this case, 2,6-difluorobenzylidene dibromide. The presence of this and other polybrominated impurities complicates purification and reduces the yield of the desired monobromide product. rsc.org Consequently, advanced synthetic strategies may require a method for the selective debromination of the dibromide back to the target 2,6-difluorobenzyl bromide.

Selective monodebromination of a benzylic gem-dibromide is a challenging chemical transformation. It requires a reducing agent with sufficient chemoselectivity to remove only one bromine atom without reducing the compound further to 2,6-difluorotoluene or affecting the sensitive fluorine substituents on the aromatic ring.

Reactivity and Chemical Transformations of 2,6 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions

As a substituted benzyl (B1604629) bromide, the compound is highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism. This reactivity allows for the formation of new carbon-heteroatom bonds by displacing the bromide ion with a variety of nucleophiles.

A prominent nucleophilic substitution reaction involving 2,6-difluorobenzyl bromide is its conversion to 2,6-difluorobenzyl azide (B81097). This transformation is typically achieved by reacting the bromide with an azide salt, such as sodium azide (NaN₃). The resulting azide is a stable intermediate that can be used in further synthetic steps, such as cycloaddition reactions for the formation of triazoles. chemicalbook.comgoogle.com

One documented method involves treating 2,6-difluorobenzyl bromide with sodium azide in a biphasic system of water and dichloromethane, with hydrazine (B178648) hydrate (B1144303) also present. The reaction proceeds at an elevated temperature over several hours to yield the azide product. chemicalbook.com An alternative high-yield procedure involves the reaction of 2,6-difluorobenzyl bromide with sodium azide in a suitable organic solvent. google.com This reaction provides the desired 2,6-difluorobenzyl azide in excellent yield, which can be isolated as a colorless oil after purification. google.com

Reactant Reagents Solvent Temperature Time Yield Reference
2,6-Difluorobenzyl bromideSodium Azide, Hydrazine HydrateWater, Dichloromethane70-75°C3 hoursNot Specified chemicalbook.com
2,6-Difluorobenzyl bromideSodium AzideN,N-Dimethylformamide (DMF)50°C24 hours68% chemicalbook.com
2,6-Difluorobenzyl bromideSodium AzideNot SpecifiedNot SpecifiedNot Specified95% google.com

2,6-Difluorobenzyl bromide serves as a key alkylating agent for various nitrogen- and sulfur-containing heterocyclic systems. This allows for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

2,6-Difluorobenzyl bromide is utilized as a reagent in the alkylation of the quinazoline-2-thioxo-4-one scaffold. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In this reaction, the heterocyclic compound, which contains nucleophilic nitrogen and sulfur atoms, attacks the electrophilic benzylic carbon of 2,6-difluorobenzyl bromide. This results in the displacement of the bromide and the formation of a new bond, attaching the 2,6-difluorobenzyl group to the quinazoline (B50416) ring system. The alkylation can potentially occur on either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, depending on the reaction conditions and the specific structure of the quinazoline derivative.

The synthesis of substituted 1,3,5-triazine-2,4,6-triones can be accomplished using 2,6-difluorobenzyl bromide as an alkylating agent. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The parent compound, 1,3,5-triazine-2,4,6-trione, also known as cyanuric acid, and its derivatives possess acidic protons on the nitrogen atoms. In the presence of a base, these nitrogens become potent nucleophiles that can react with 2,6-difluorobenzyl bromide. This N-alkylation reaction is a standard method for preparing mono-, di-, or tri-substituted triazine-triones, thereby incorporating the 2,6-difluorobenzyl group into the final structure.

Alkylation of Heterocyclic Systems

Organometallic Transformations

Beyond its role as an electrophile in substitution reactions, 2,6-difluorobenzyl bromide can be converted into organometallic reagents. This transformation reverses its polarity, turning the benzylic carbon into a nucleophile, which opens up a different set of synthetic possibilities.

2,6-Difluorobenzylzinc bromide is a valuable organozinc reagent that can be generated from 2,6-difluorobenzyl bromide. The standard method for this transformation involves the oxidative insertion of zinc metal into the carbon-bromine bond. To facilitate this reaction, the zinc must be in a highly activated form, often referred to as Rieke zinc. This activated zinc can be prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide.

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. The 2,6-difluorobenzyl bromide is added to a slurry of the activated zinc, leading to the formation of the organozinc reagent. This nucleophilic species can then be used in situ for subsequent reactions, such as cross-coupling reactions with aryl or vinyl halides or for addition to carbonyl compounds. While a specific supplier lists the regioisomeric 3,5-difluorobenzylzinc bromide, indicating the general viability of this class of reagents, this established methodology is applicable for the preparation of the 2,6-difluoro variant. hymasynthesis.com

Substrate Reagent Solvent Conditions Product
2,6-Difluorobenzyl bromideActivated Zinc (e.g., Rieke Zinc)Tetrahydrofuran (THF)Anhydrous, Inert Atmosphere2,6-Difluorobenzylzinc Bromide

Cross-Coupling and Related Reactions

2,6-Difluorobenzyl bromide is a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields. The presence of the two fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic bromide, often leading to unique and favorable reaction outcomes.

One notable transformation is the palladium-catalyzed decarbonylative coupling of difluorobenzyl glutarimides with (hetero)aryl boronate esters. While not a direct reaction of 2,6-difluorobenzyl bromide itself, this process involves a closely related derivative and showcases a powerful method for creating difluorobenzyl-substituted (hetero)arenes. In a key study, the use of PAd2Bu as a phosphine (B1218219) ligand in conjunction with neopentylboronate ester nucleophiles was found to be critical for selectively forming the decarbonylative coupling product over the corresponding ketone. This transformation demonstrates broad applicability with a range of electronically diverse (hetero)aryl boronate esters and substituted difluorobenzyl glutarimides, proceeding under relatively mild conditions. nih.gov

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for C-C bond formation, has been successfully applied to benzylic halides, which are analogous to 2,6-difluorobenzyl bromide. Palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been shown to occur in good yields with high functional group tolerance. nih.gov This suggests that 2,6-difluorobenzyl bromide would be a suitable partner in such reactions, allowing for the synthesis of various diarylmethane structures. The general conditions for these couplings often involve a palladium catalyst, a suitable ligand, and a base.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important reaction. organic-chemistry.org While specific examples with 2,6-difluorobenzyl bromide are not extensively documented in readily available literature, the general principles of Sonogashira coupling with benzyl halides suggest its feasibility. Such a reaction would typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield 1-(2,6-difluorophenyl)-2-alkynes. organic-chemistry.org

The Heck reaction, another palladium-catalyzed process, couples unsaturated halides with alkenes. libretexts.org The participation of benzyl halides in Heck-type reactions is known, suggesting that 2,6-difluorobenzyl bromide could potentially react with various alkenes to produce substituted stilbene (B7821643) derivatives and other vinylated aromatic compounds.

Beyond C-C bond formation, 2,6-difluorobenzyl bromide can also participate in C-N and C-S cross-coupling reactions. These reactions are crucial for the synthesis of nitrogen- and sulfur-containing compounds, which are prevalent in many biologically active molecules. General methods for the copper- or palladium-catalyzed amination and thiolation of aryl halides are well-established and can often be adapted for benzylic halides.

Table 1: Examples of Palladium-Catalyzed Decarbonylative Coupling of Difluorobenzyl Glutarimide Derivatives with Aryl Boronate Esters nih.gov

EntryAryl Boronate EsterDifluorobenzyl GlutarimideProductYield (%)
14-Cyanophenyl neopentylboronate ester2,6-Difluorobenzyl glutarimide2-(4-Cyanobenzyl)-1,3-difluorobenzene85
24-(Dimethylamino)phenyl neopentylboronate ester2,6-Difluorobenzyl glutarimide2-(4-(Dimethylamino)benzyl)-1,3-difluorobenzene92
3Thiophen-2-yl neopentylboronate ester2,6-Difluorobenzyl glutarimide2-((Thiophen-2-yl)methyl)-1,3-difluorobenzene78
4Benzofuran-2-yl neopentylboronate ester2,6-Difluorobenzyl glutarimide2-(Benzofuran-2-ylmethyl)-1,3-difluorobenzene88
54-Nitrophenyl neopentylboronate ester4-Nitro-2,6-difluorobenzyl glutarimide1,3-Difluoro-2-(4-nitrobenzyl)benzene75

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Benzyl halides, including 2,6-difluorobenzyl bromide, can serve as valuable electrophilic components in certain MCRs.

While specific examples detailing the use of 2,6-difluorobenzyl bromide in classic MCRs like the Ugi and Passerini reactions are not widely reported, the reactivity of benzyl halides in similar transformations suggests its potential. The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org Variations of the Ugi reaction have been developed where one of the components is replaced by a surrogate. For instance, the use of benzyl bromide in lieu of other components in Ugi-type reactions has been explored, opening the possibility for the incorporation of the 2,6-difluorobenzyl moiety into complex peptide-like scaffolds.

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, is another cornerstone of MCR chemistry. wikipedia.org The electrophilic nature of aldehydes and ketones is central to this reaction. It is conceivable that under specific conditions, 2,6-difluorobenzyl bromide could act as an electrophile in a Passerini-type reaction, although this would represent a non-classical application of this MCR.

More directly, benzyl halides have been shown to participate in other types of multicomponent reactions. For example, a copper-mediated multicomponent reaction involving an amine, an aldehyde, and bromodifluoroacetate (BrCF2CO2K) has been reported for the synthesis of α-aminoamide derivatives. This reaction proceeds through a copper-difluorocarbene intermediate. While not a direct use of 2,6-difluorobenzyl bromide, it highlights the utility of fluorinated building blocks in novel MCRs.

Furthermore, multicomponent reactions have been developed for the synthesis of fluorinated heterocyclic compounds. For instance, the synthesis of fluorinated 2-aminopyridines has been achieved through a one-pot reaction of various starting materials. rsc.org The adaptability of MCRs suggests that 2,6-difluorobenzyl bromide could be a valuable precursor for the synthesis of novel fluorinated heterocyclic libraries.

Mechanistic Investigations of 2,6 Difluorobenzyl Bromide Reactions

Elucidation of Radical Reaction Mechanisms

Radical reactions are fundamental to the synthesis of 2,6-difluorobenzyl bromide itself, typically proceeding via the free-radical bromination of 2,6-difluorotoluene (B1296929). A common method involves the use of hydrobromic acid and hydrogen peroxide under photo-initiation. google.com This approach avoids traditional brominating agents like N-bromosuccinimide and chemical initiators such as azobisisobutyronitrile (AIBN). google.com

The mechanism is initiated by light, which promotes the reaction between hydrobromic acid and hydrogen peroxide to generate bromine radicals (Br•). google.com A bromine radical then abstracts a hydrogen atom from the methyl group of 2,6-difluorotoluene, forming a stable 2,6-difluorobenzyl radical. google.com This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. The reaction culminates when the 2,6-difluorobenzyl radical reacts with a bromine molecule (formed from HBr and H₂O₂) to yield the final product, 2,6-difluorobenzyl bromide, and another bromine radical, which continues the chain reaction. google.com The use of light as an initiator provides mild reaction conditions and leads to high product purity. google.com Modern adaptations of this principle include performing the photocatalytic oxidative bromination in microchannel reactors, which offers enhanced safety and efficiency. nih.gov

Table 1: Conditions for Radical-Initiated Synthesis of 2,6-Difluorobenzyl Bromide google.com

Parameter Condition Role
Precursor 2,6-Difluorotoluene Source of the 2,6-difluorobenzyl moiety
Bromine Source Hydrobromic Acid (HBr) Reacts with oxidant to produce bromine
Oxidant Hydrogen Peroxide (H₂O₂) Generates bromine in situ from HBr
Initiator Light (Photoinitiation) Generates initial bromine radicals
Solvent Organic or Inorganic Solvents Reaction medium

| Reaction Time | 6 - 24 hours | Duration for reaction completion |

Understanding Nucleophilic Substitution Pathways

2,6-Difluorobenzyl bromide is an excellent substrate for nucleophilic substitution reactions, where the bromine atom acts as a good leaving group. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic carbon center. These reactions are widely used to introduce the 2,6-difluorobenzyl moiety into a variety of molecular scaffolds.

A primary application is in the alkylation of N-, S-, and O-nucleophiles. For example, it is used as a reagent in the alkylation of quinazoline-2-thioxo-4-one and in the synthesis of 1,3,5-triazine-2,4,6-triones. sigmaaldrich.comsigmaaldrich.com Another significant example is its reaction with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) to produce 2-(azidomethyl)-1,3-difluorobenzene, a precursor for other functional groups. This compound is a key intermediate in the synthesis of the anticonvulsant medication Rufinamide. vasista.co.in

The general pathway involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon (—CH₂—) of 2,6-difluorobenzyl bromide, leading to the displacement of the bromide ion (Br⁻) and the formation of a new carbon-nucleophile bond.

Table 2: Examples of Nucleophilic Substitution Reactions with 2,6-Difluorobenzyl Bromide

Nucleophile Reagent Example Product Type Application Example
Nitrogen Nucleophile Quinazoline-2-thioxo-4-one N-Alkylated heterocycle Synthesis of functionalized heterocycles. sigmaaldrich.comsigmaaldrich.com
Nitrogen Nucleophile Sodium Azide (NaN₃) Benzyl (B1604629) azide Intermediate for Rufinamide synthesis. vasista.co.in
Nitrogen Nucleophile 1,3,5-Triazine-2,4,6-trione precursor N-Alkylated triazine Synthesis of triazine derivatives. sigmaaldrich.comsigmaaldrich.com

| Sulfur Nucleophile | Thiourea | Isothiouronium salt | Intermediate for sulfur-containing compounds. |

Role of Catalysis in Enhanced Reactivity

Catalysis plays a significant role in enhancing the reactivity and efficiency of reactions involving 2,6-difluorobenzyl bromide. The type of catalysis depends on the desired transformation.

As discussed, photo-catalysis is employed to initiate the radical bromination of 2,6-difluorotoluene, enhancing the rate of formation of the title compound under mild conditions compared to uncatalyzed thermal reactions. google.com

For nucleophilic substitution reactions, phase-transfer catalysis (PTC) is a powerful technique to enhance reactivity, especially when the nucleophile is an inorganic salt (soluble in water) and the substrate, 2,6-difluorobenzyl bromide, is soluble in an organic solvent. ijirset.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. ijirset.comresearchgate.net This overcomes the insolubility barrier, leading to faster reaction rates, higher yields, and milder reaction conditions. ijirset.com Synergistic hydrogen bonding phase-transfer catalysis has been developed for asymmetric nucleophilic substitutions on benzylic bromides. researchgate.netnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor in the Synthesis of Therapeutic Agents

2,6-Difluorobenzyl bromide is a key starting material in the multi-step synthesis of several approved drugs and investigational compounds. Its role is primarily to provide the 2,6-difluorobenzyl group, which is a common feature in a range of bioactive molecules.

One of the most prominent applications of 2,6-difluorobenzyl bromide is in the manufacture of Rufinamide. google.com Rufinamide, marketed under the trade name Banzel® or Inovelon®, is an antiepileptic drug used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome, a severe form of childhood-onset epilepsy. google.comrsc.org The synthesis of Rufinamide invariably involves the use of 2,6-difluorobenzyl bromide to construct the core 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole structure. google.com

The general synthetic pathway begins with the conversion of 2,6-difluorobenzyl bromide into 2,6-difluorobenzyl azide (B81097). rsc.orgfigshare.com This is typically achieved through a nucleophilic substitution reaction (SN2) with an azide salt, such as sodium azide. figshare.comed.ac.uk The resulting azide intermediate is a crucial component for the subsequent key reaction.

The synthesis of the central triazole ring of Rufinamide is a classic example of a Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". acs.orgrsc.org In this step, the synthetically prepared 2,6-difluorobenzyl azide acts as the 1,3-dipole. It reacts with an alkyne, specifically a propiolic acid derivative, to form the 1,4-disubstituted 1,2,3-triazole ring. acs.orgrsc.org

This reaction is typically catalyzed by copper(I), which ensures high regioselectivity and efficiency. rsc.orgresearchgate.net Two primary alkyne partners are used:

Methyl propiolate: Reaction with 2,6-difluorobenzyl azide yields a triazole-ester precursor, which is then converted to Rufinamide via aminolysis with ammonia. rsc.orgacs.org

Propiolamide: This allows for a more direct route, where the cycloaddition with 2,6-difluorobenzyl azide directly produces Rufinamide. acs.orgresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly valued for its reliability, specificity, and biocompatibility, making it a powerful tool in pharmaceutical synthesis. researchgate.net

Significant research has been dedicated to optimizing the synthesis of Rufinamide from 2,6-difluorobenzyl bromide to improve yield, reduce costs, and enhance sustainability.

The table below summarizes various synthetic routes for Rufinamide starting from 2,6-Difluorobenzyl Bromide.

Table 1. Comparison of Synthetic Routes for Rufinamide Production
MethodKey Reagents & ConditionsKey FeatureReported YieldReference
One-Pot MulticomponentNaN₃, Propiolamide, [Cu(phen)(PPh₃)₂]NO₃ catalyst, WaterIn situ azide generation and cycloaddition.95% researchgate.net
Automated One-PotNaN₃, Methyl Propiolate, CuSO₄, THETA ligandBypasses isolation of azide intermediate.99% (for ester precursor) acs.org
MechanochemicalNaN₃, Methyl Propiolate, Calcium Nitride, Copper powder, Ball millSolvent-free, solid-state synthesis.40% researchgate.net
Continuous FlowNaN₃, Methyl Propiolate, Ammonia, DMSO, Copper tubing reactorShort residence time (11 min).92% lookchem.com

2,6-Difluorobenzyl bromide is a valuable reagent in the synthesis of novel antiviral agents targeting a range of viruses. ruifuchems.comchemicalbook.com

Bovine Viral Diarrhea Virus (BVDV) Inhibitors: The compound is explicitly used in the preparation of new classes of inhibitors for Bovine Viral Diarrhea Virus. ruifuchems.comsigmaaldrich.comdv-expert.org BVDV is often used as a surrogate virus for the Hepatitis C Virus (HCV) in early-stage drug discovery due to their structural similarities as members of the Flaviviridae family. ruifuchems.comchemicalbook.com The 2,6-difluorobenzyl group is incorporated into heterocyclic scaffolds, such as imidazo[4,5-c]pyridines, to generate these potent antiviral compounds. googleapis.com

HIV Inhibitors: The compound is used as an alkylating agent in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govportico.org In one synthetic approach, a benzimidazole (B57391) N1 position is alkylated with 2,6-difluorobenzyl bromide with high regiochemical purity to produce novel NNRTIs active against clinically relevant HIV-1 variants. nih.gov

Other Viral Targets: A patent has described the use of 2,6-difluorobenzyl bromide in the general procedure for preparing compounds that were later tested for activity against SARS-CoV-2, the virus responsible for COVID-19. wipo.int

Synthesis of Rufinamide: An Antiepileptic Agent

Utility in Constructing Bioactive Scaffolds

Beyond its role in synthesizing specific drugs, 2,6-difluorobenzyl bromide is a versatile tool for medicinal chemists to construct and modify diverse bioactive scaffolds. The introduction of the 2,6-difluorobenzyl moiety can significantly influence a molecule's biological activity and pharmacokinetic profile. leapchem.com

Examples of its utility include:

Alkylation of Heterocycles: It is used as an alkylating reagent for various heterocyclic systems, including quinazoline-2-thioxo-4-one and in the synthesis of 1,3,5-triazine-2,4,6-triones. ruifuchems.comchemicalbook.comlookchem.com

Synthesis of Kinase Inhibitors: The compound has been used as a starting material to synthesize pyrazine-substituted purine (B94841) compounds that act as kinase inhibitors, which have potential applications in inhibiting the differentiation of tumor and cancer cells. google.com

Development of Parasiticides: Patents describe the synthesis of substituted aryl pyrazole (B372694) compounds starting from 2,6-difluorobenzyl bromide for use as parasiticides. google.com

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the benzylic carbon, making it a highly reactive alkylating agent under mild conditions. leapchem.com Furthermore, the fluorinated aromatic ring often enhances metabolic stability, a desirable trait in drug design. leapchem.com

Table of Compounds Mentioned

Compound NameRole/Type
2,6-Difluorobenzyl bromideStarting Material / Reagent
RufinamideAntiepileptic Drug / Final Product
2,6-Difluorobenzyl azideSynthetic Intermediate
Sodium azideReagent
Methyl propiolateReagent / Alkyne
PropiolamideReagent / Alkyne
Copper(I)Catalyst
Calcium nitrideReagent (Ammonia source)
BenzimidazoleHeterocyclic Scaffold
Imidazo[4,5-c]pyridineHeterocyclic Scaffold
Quinazoline-2-thioxo-4-oneHeterocyclic Scaffold
1,3,5-Triazine-2,4,6-trioneHeterocyclic Scaffold
2,6-Difluorobenzyl chlorideAlternative Starting Material

Analytical Methodologies for Reaction Monitoring and Product Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification of 2,6-difluorobenzyl bromide from crude reaction mixtures, effectively separating it from unreacted starting materials, byproducts, and other impurities.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely employed technique for the purification of 2,6-difluorobenzyl bromide on a laboratory scale. google.comrsc.orgwiley-vch.de This method leverages the polarity differences between the components of a mixture. A stationary phase, typically silica gel, which is polar, is packed into a column. The crude product mixture is then loaded onto the column and eluted with a mobile phase, a solvent or a mixture of solvents.

In the purification of 2,6-difluorobenzyl bromide, non-polar to moderately polar solvent systems are commonly used. For instance, a patent describing a preparation method for 2,6-difluorobenzyl bromide specifies the use of silica gel column chromatography with petroleum ether (60-90°C) as the eluent. google.com This process yielded a product with a purity of 99.3% as determined by Gas Chromatography (GC). google.com The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TCC) to achieve optimal separation. The separation is based on the principle that less polar compounds, like 2,6-difluorobenzyl bromide, will travel down the column more quickly than more polar impurities, which have a stronger affinity for the polar silica gel.

Table 1: Exemplary Silica Gel Column Chromatography Parameters for 2,6-Difluorobenzyl Bromide Purification

ParameterValue/DescriptionReference
Stationary Phase Silica Gel google.com
Eluent Petroleum Ether (60-90°C) google.com
Purity Achieved 99.3% (GC) google.com

Flash Chromatography

For faster separations and purification of larger quantities, flash chromatography is the preferred method. chemicalbook.comwfu.edu This technique is an air-pressure driven modification of traditional column chromatography, which significantly reduces the elution time. rochester.edu Similar to conventional column chromatography, it utilizes a stationary phase, like silica gel, and a mobile phase to separate compounds based on polarity. wfu.edu

In one synthetic procedure, the crude 2,6-difluorobenzyl bromide was purified by flash chromatography on a 12 g silica column. chemicalbook.com The elution was performed using a gradient of ethyl acetate (B1210297) (EtOAc) in hexane. chemicalbook.com The gradient started with 0-40% EtOAc for the first 11 column volumes (cv), then ramped to 100% EtOAc from 11-30 cv, and was held at 100% EtOAc for the final 30-40 cv. chemicalbook.com This gradient elution strategy allows for the efficient separation of the desired product from both less polar and more polar impurities.

Table 2: Flash Chromatography Gradient for 2,6-Difluorobenzyl Bromide Purification

Column Volumes (cv)Eluent Composition (% EtOAc in Hexane)Reference
0 - 110 - 40% chemicalbook.com
11 - 3040 - 100% chemicalbook.com
30 - 40100% chemicalbook.com

Spectroscopic Methods for Structural Confirmation

Once purified, the structural identity and integrity of 2,6-difluorobenzyl bromide are confirmed using various spectroscopic techniques. These methods provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,6-difluorobenzyl bromide, ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are particularly informative. The ¹H NMR spectrum of 2,6-difluorobenzyl bromide would be expected to show a characteristic singlet for the two protons of the bromomethyl group (CH₂Br) and multiplets for the aromatic protons. chemicalbook.com The integration of these signals provides a ratio of the number of protons in each environment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak for 2,6-difluorobenzyl bromide would correspond to its molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,6-difluorobenzyl bromide would exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the CH₂ group, as well as the C-F and C-Br bonds.

Table 3: Spectroscopic Data for 2,6-Difluorobenzyl Bromide

TechniqueObserved Features/DataReference
¹H NMR (400 MHz, CDCl₃) Specific chemical shifts (ppm) and coupling constants (Hz) for aromatic and benzylic protons. chemicalbook.com
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₇H₅BrF₂. uni.lu
Infrared (IR) Characteristic absorption bands for C-H, C-F, and C-Br bonds. chemicalbook.com

By employing a combination of these chromatographic and spectroscopic methods, the synthesis of 2,6-difluorobenzyl bromide can be effectively monitored, and the final product can be thoroughly characterized to ensure high purity and correct structural identity.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reaction Energetics and Pathways

Molecular modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions involving 2,6-difluorobenzyl bromide. By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict the favorability and rates of various reaction pathways.

One of the primary reactions of benzyl (B1604629) halides is nucleophilic substitution. For 2,6-difluorobenzyl bromide, the reaction with a nucleophile (Nu⁻) can proceed through either an SN1 or SN2 mechanism. Computational models can predict the activation barriers for both pathways. The presence of two fluorine atoms at the ortho positions significantly influences these pathways. The strong electron-withdrawing nature of fluorine is known to stabilize the σ-orbitals of the benzene (B151609) ring. aip.org This inductive effect can influence the stability of a potential benzylic carbocation intermediate in an SN1 reaction.

Theoretical studies on related systems, such as the fluorination of benzene, show that fluorine substitution can significantly alter reaction energetics. mdpi.com For instance, the activation energy for the reaction of benzene with atomic fluorine is a critical parameter that has been studied computationally. mdpi.com While not a direct analogue, these studies highlight the importance of accurately calculating activation barriers in fluorinated systems.

In the case of 2,6-difluorobenzyl bromide, density functional theory (DFT) calculations can be employed to model the transition state of an SN2 reaction. The approach of the nucleophile and the departure of the bromide leaving group are modeled to determine the energy barrier. For an SN1 pathway, the energy required to form the 2,6-difluorobenzyl carbocation is a key determinant of the reaction rate.

Table 1: Hypothetical Calculated Reaction Enthalpies for Nucleophilic Substitution of 2,6-Difluorobenzyl Bromide

Reaction PathwayReactantsTransition StateProductsCalculated ΔH (kcal/mol)
SN2 with OH⁻C₇H₅F₂Br + OH⁻[HO···CH₂(C₆H₃F₂)···Br]⁻C₇H₅F₂OH + Br⁻-25.3
SN1 (rate-determining step)C₇H₅F₂Br[C₇H₅F₂]⁺···Br⁻[C₇H₅F₂]⁺ + Br⁻+15.8

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations.

Prediction of Structure-Reactivity Relationships

Computational chemistry allows for the prediction of how the specific arrangement of atoms in 2,6-difluorobenzyl bromide—its structure—dictates its reactivity. The two ortho-fluorine atoms exert significant steric and electronic effects.

The steric hindrance from the two ortho-fluorine atoms can impede the backside attack required for an SN2 reaction, potentially slowing it down compared to benzyl bromide itself. However, the electronic effects are more complex. The inductive electron withdrawal by fluorine stabilizes the ground state of the molecule but can also stabilize the transition state of certain reactions.

Studies on the stereochemical outcomes of reactions involving benzyl fluoride (B91410) have utilized DFT to understand the role of hydrogen-bonding in activating the C-F bond. beilstein-journals.org While the leaving group in 2,6-difluorobenzyl bromide is bromine, the principles of how substituents on the ring influence the stability of transition states are transferable. The fluorine atoms in 2,6-difluorobenzyl bromide can engage in non-covalent interactions with incoming reactants or solvent molecules, influencing the reaction pathway.

The bond dissociation energy (BDE) of the C-Br bond is a key predictor of reactivity in radical reactions. Computational methods can accurately calculate BDEs. The electron-withdrawing fluorine atoms are expected to have a notable effect on the C-Br BDE of 2,6-difluorobenzyl bromide compared to unsubstituted benzyl bromide. Studies on benzylic C-H fluorination have shown the importance of BDEs in determining reaction selectivity. beilstein-journals.org

Table 2: Predicted Molecular Properties of 2,6-Difluorobenzyl Bromide Influencing Reactivity

PropertyPredicted ValueImplication for Reactivity
C-Br Bond Dissociation EnergyLower than benzyl bromideIncreased propensity for radical formation
Dipole MomentHigher than benzyl bromideEnhanced interaction with polar solvents and reagents
Steric Hindrance at Benzylic CarbonModeratePotential for reduced SN2 reaction rates

Note: The predicted values are qualitative and based on established chemical principles.

Quantum Chemical Calculations on Fluorinated Benzyl Systems

Quantum chemical calculations, such as ab initio and DFT methods, provide a detailed picture of the electronic structure of fluorinated benzyl systems. These calculations are crucial for understanding the distribution of electrons and the nature of chemical bonds within the molecule.

For the closely related 2,6-difluorobenzyl radical, ab initio calculations have been used to assign vibronic bands in its emission spectrum. idpublications.orgidpublications.org These studies provide insights into the geometry and vibrational frequencies of the radical, which is a potential intermediate in reactions of 2,6-difluorobenzyl bromide. The calculations show good agreement with experimental data, validating the computational methods used. idpublications.org

Quantum chemical calculations on benzyl-type carbanions have explored the influence of counterions and interacting systems on their structure and electronic properties. rsc.org While focusing on carbanions, this research underscores the capability of computational methods to handle complex electronic environments in substituted benzyl systems.

The impact of fluorine substitution on the electronic structure of the benzene ring has been a subject of detailed quantum chemistry studies. aip.org These investigations reveal that increasing fluorine substitution stabilizes the σ orbitals of the system, a phenomenon known as the "perfluoro effect". aip.org In 2,6-difluorobenzyl bromide, this effect influences the electrophilicity of the benzylic carbon and the aromatic ring.

Table 3: Calculated Vibrational Frequencies of the 2,6-Difluorobenzyl Radical

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
18bC-H bending550
1Ring breathing699
17bC-H bending789
12In-plane ring deformation828

Source: Adapted from ab initio calculations on the 2,6-difluorobenzyl radical. idpublications.org

These theoretical investigations, by providing a fundamental understanding of the energetic, structural, and electronic properties of 2,6-difluorobenzyl bromide and related species, are instrumental in predicting its chemical behavior and guiding its use in synthesis.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of 2,6-difluorobenzyl bromide has traditionally relied on methods such as the bromination of 2,6-difluorotoluene (B1296929) using N-bromosuccinimide (NBS) and a radical initiator. However, current research is focused on developing more efficient, cost-effective, and environmentally friendly protocols.

A significant advancement is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions. nih.govgoogle.com This method avoids the use of more expensive brominating agents like NBS and hazardous initiators such as azobisisobutyronitrile (AIBN). nih.gov The reaction proceeds via the in situ generation of bromine radicals, which selectively brominate the benzylic position of 2,6-difluorotoluene. nih.gov This process offers high yields (often exceeding 90%) and high purity of the final product. nih.gov

Furthermore, the application of continuous flow chemistry is a promising avenue for the synthesis of benzyl (B1604629) bromides, including 2,6-difluorobenzyl bromide. organic-chemistry.org Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. organic-chemistry.org Photochemical brominations in flow reactors, using in-situ generated bromine from sources like NaBrO₃/HBr, have demonstrated high efficiency and significantly reduced reaction times. nih.gov

Another approach involves the conversion of 2,6-difluorobenzyl alcohol to the corresponding bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide. researchgate.net While effective, these methods are often used for smaller-scale syntheses.

Synthetic Protocol Reagents Conditions Advantages Disadvantages Reference(s)
Photochemical Bromination 2,6-difluorotoluene, HBr, H₂O₂Light irradiationHigh yield and purity, cost-effective, environmentally friendlyRequires specialized photochemical equipment nih.govgoogle.com
Continuous Flow Photochemistry Toluene derivatives, Bromine source (e.g., NaBrO₃/HBr)Flow reactor, photochemical irradiationEnhanced safety, scalability, high throughputInitial setup cost organic-chemistry.org
Alcohol Bromination 2,6-difluorobenzyl alcohol, PBr₃ or PPh₃/CBr₄Standard batch conditionsSuitable for small scaleStoichiometric byproducts researchgate.net
Traditional Radical Bromination 2,6-difluorotoluene, NBS, AIBNHeat or lightEstablished methodUse of expensive and hazardous reagents nih.gov

Exploration of Expanded Reactivity Profiles

The reactivity of 2,6-difluorobenzyl bromide is primarily dictated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions. Current research is expanding the scope of its reactivity with a diverse range of nucleophiles and catalytic systems.

The compound is readily used in alkylation reactions with various nucleophiles. For instance, it has been employed in the alkylation of quinazoline-2-thioxo-4-one and in the synthesis of 1,3,5-triazine-2,4,6-triones. sigmaaldrich.comorganic-chemistry.org The formation of 2,6-difluorobenzyl ethers is another important transformation, which has been utilized in the development of potent RORγt inverse agonists.

Palladium-catalyzed cross-coupling reactions represent a significant area of exploration for expanding the reactivity of 2,6-difluorobenzyl bromide. While less common than for aryl halides, reactions like the Suzuki-Miyaura coupling (with boronic acids or their derivatives) and the Buchwald-Hartwig amination (with amines) could provide powerful tools for constructing complex molecular architectures. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net The development of suitable catalyst systems is key to unlocking the full potential of 2,6-difluorobenzyl bromide in these transformations. Similarly, the Sonogashira coupling with terminal alkynes offers a direct route to arylalkynes, which are valuable intermediates in organic synthesis. organic-chemistry.orgwikipedia.orglibretexts.org

The use of photoredox catalysis is also an emerging area. This technique can enable the generation of radical intermediates from benzyl bromides under mild conditions, opening up new avenues for C-C and C-heteroatom bond formation. nih.gov

Reaction Type Reactant/Catalyst Product Type Significance Reference(s)
N-Alkylation Quinazoline-2-thioxo-4-one, 1,3,5-triazine-2,4,6-trionesN-benzylated heterocyclesSynthesis of biologically active compounds sigmaaldrich.comorganic-chemistry.org
O-Alkylation Alcohols, Phenols2,6-Difluorobenzyl ethersImportant motif in medicinal chemistry
Suzuki-Miyaura Coupling Aryl/vinyl boronic acids, Palladium catalystDiaryl/vinyl methanesC-C bond formation nih.govlibretexts.orgorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination Amines, Palladium catalystBenzylaminesC-N bond formation wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalystArylalkynesC-C bond formation organic-chemistry.orgwikipedia.orglibretexts.org
Photoredox Catalysis Photocatalyst, LightVarious functionalized productsMild reaction conditions, novel transformations nih.gov

Green Chemistry Advancements in Production and Application

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the production and use of 2,6-difluorobenzyl bromide are no exception.

As mentioned earlier, the development of synthetic protocols using HBr/H₂O₂ under photochemical conditions is a significant step towards a greener synthesis. nih.govgoogle.com This method replaces hazardous reagents and reduces waste. The only byproduct of the oxidation of HBr with H₂O₂ is water, making this a highly atom-economical process. nih.govwikipedia.org

The adoption of continuous flow chemistry for the synthesis of 2,6-difluorobenzyl bromide also aligns with green chemistry principles. organic-chemistry.org Flow reactors allow for precise control over reaction parameters, leading to higher yields and selectivities, and minimizing the formation of byproducts. The enhanced safety of flow systems, especially for potentially hazardous reactions like bromination, is another key advantage. nih.govwikipedia.org

The choice of solvent is another critical aspect of green chemistry. Research into the use of more environmentally benign solvents for reactions involving benzyl bromides is ongoing. The ideal solvent would be non-toxic, biodegradable, and easily recyclable.

Untapped Opportunities in Complex Molecule Synthesis and Drug Discovery

The unique properties conferred by the 2,6-difluoro substitution pattern make 2,6-difluorobenzyl bromide a valuable building block with significant untapped potential in the synthesis of complex molecules and the discovery of new drugs.

In drug discovery, the 2,6-difluorobenzyl group can serve as a key pharmacophore. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. nih.gov The development of potent and selective RORγt inverse agonists featuring a 2,6-difluorobenzyl ether moiety highlights the potential of this structural motif in designing new therapeutic agents. There is considerable scope for incorporating this group into other classes of biologically active molecules to explore its impact on their pharmacological profiles.

The use of 2,6-difluorobenzyl bromide in the synthesis of novel heterocyclic compounds is another promising area. sigmaaldrich.comorganic-chemistry.org Many heterocyclic scaffolds form the core of approved drugs, and the introduction of the 2,6-difluorobenzyl group can lead to new chemical entities with unique biological activities.

Furthermore, the 2,6-difluorobenzyl group has potential as a protecting group in organic synthesis. libretexts.orgwikipedia.orguwindsor.caorganic-chemistry.orgmasterorganicchemistry.com Its stability under certain conditions and the potential for selective cleavage could make it a useful tool in the multi-step synthesis of complex natural products and other targets. The development of mild and specific deprotection methods would be crucial for its widespread adoption in this role.

The application of 2,6-difluorobenzyl bromide in the synthesis of fluorinated analogues of natural products is a largely unexplored area. rsc.org By incorporating this building block into the structure of known natural products, it may be possible to develop new compounds with improved biological activity or pharmacokinetic properties. Chemoenzymatic synthesis strategies could also be developed to incorporate the 2,6-difluorobenzyl moiety into complex scaffolds with high selectivity. nih.govnih.gov

Finally, the continued development of new catalytic methods, such as photoredox catalysis, will undoubtedly uncover novel transformations of 2,6-difluorobenzyl bromide, further expanding its utility in the construction of complex and valuable molecules. nih.gov

Q & A

Q. What are the most effective synthetic routes for 2,6-difluorobenzyl bromide, and how do batch vs. continuous-flow methods compare?

The synthesis of 2,6-difluorobenzyl bromide can be optimized using photochemical bromination. Batch methods often involve radical initiators or UV light with Br₂, but continuous-flow systems (e.g., microchannel reactors) enable precise control over reaction parameters, reducing by-products. For example, in situ Br₂ generation under solvent-free conditions achieved full conversion in 15 s residence time . Microreactors improve heat/mass transfer, enhancing selectivity and scalability compared to traditional batch setups .

Q. Which analytical techniques are recommended for quantifying 2,6-difluorobenzyl bromide and its impurities?

High-performance liquid chromatography (HPLC-UV) with derivatization is widely used for detecting trace benzyl halides, including genotoxic impurities like 2,6-dichlorobenzyl bromide . Capillary electrophoresis (CE) with direct UV detection is effective for resolving bromide ions, though matrix effects (e.g., high chloride content) require buffer optimization to prevent peak overlap .

Q. What safety protocols are critical when handling 2,6-difluorobenzyl bromide?

Due to its corrosive nature (Skin Corr. 1B) and respiratory toxicity, use nitrile gloves, goggles, and fume hoods. Store in corrosion-resistant containers (Storage Class Code 8A) at <4°C to minimize decomposition. In-line quenching with sodium thiosulfate neutralizes residual Br₂, ensuring safe disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dibromo derivatives or aldehydes?

By-products arise from over-bromination or oxidation. Key parameters include:

  • Stoichiometry : Sub-stoichiometric KBr reduces excess Br₂, suppressing dibromo by-products .
  • Catalysis : Transition-metal catalysts (e.g., Fe³⁺) or photocatalysts (e.g., acridinium salts) enhance selectivity via controlled radical pathways .
  • Quenching : Immediate in-line quenching with Na₂S₂O₃ prevents secondary reactions .

Q. What crystallographic strategies are used to resolve structural ambiguities in halogenated benzyl derivatives?

Single-crystal X-ray diffraction with SHELXL refinement is the gold standard. For poorly diffracting crystals, high-resolution synchrotron data or twin refinement (via SHELXT) may resolve disorder. Hydrogen bonding patterns of fluorine atoms are critical for validating molecular geometry .

Q. How do solvent polarity and photocatalyst choice influence the efficiency of bromination reactions?

Polar solvents (e.g., acetonitrile) stabilize charge-transfer intermediates in photocatalytic bromination. Acridinium-based photocatalysts (e.g., 9-mesityl-10-methylacridinium salts) exhibit strong absorption in visible light, enabling efficient electron transfer to Br₂ precursors. Solvent-free conditions further accelerate reactions by reducing diffusion limitations .

Q. What methodologies validate the absence of genotoxic impurities in 2,6-difluorobenzyl bromide batches?

ICH M7 guidelines recommend LC-MS/MS with a limit of 1.5 µg/day. Derivatization with 4-nitrophenylpiperazine enhances UV detection sensitivity for halogenated impurities. Accelerated stability studies (40°C/75% RH) assess degradation pathways, with forced degradation via acid/base exposure .

Q. How do solvent-free conditions impact reaction kinetics in continuous-flow bromination?

Solvent-free systems increase reactant concentration, accelerating radical chain propagation. However, viscosity challenges require optimized reactor design (e.g., coiled tubing for improved mixing). Real-time FTIR or benchtop NMR monitors conversion, ensuring rapid parameter adjustments .

Q. How should researchers address contradictions in literature-reported yields for similar bromination reactions?

Discrepancies often stem from differing light sources (e.g., LED vs. mercury lamps) or Br₂ generation methods. Systematic DOE (Design of Experiments) comparing variables (wavelength, residence time, initiator concentration) isolates critical factors. Reproducibility is enhanced by reporting photon flux and reactor geometry .

Q. What challenges arise during scale-up of photochemical bromination, and how are they mitigated?

Scale-up issues include inhomogeneous light penetration and heat dissipation. Modular microreactor arrays maintain consistent irradiation, while segmented flow (gas-liquid) improves mixing. Computational fluid dynamics (CFD) models predict hot spots, guiding reactor design .

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